![molecular formula C20H19NO2S2 B4777271 3-ethyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777271.png)
3-ethyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-ethyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of 3-ethyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the activity of various enzymes involved in the inflammatory process, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
The compound has been shown to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. The compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-ethyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its significant anticancer activity. The compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, the compound has certain limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-ethyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. One direction is to study the compound's mechanism of action in more detail to better understand its anticancer and anti-inflammatory properties. Another direction is to investigate the compound's potential as a therapeutic agent for the treatment of various inflammatory diseases. Additionally, further research can be conducted to improve the compound's solubility in water, making it easier to administer in vivo.
Scientific Research Applications
The compound has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis.
properties
IUPAC Name |
(5E)-3-ethyl-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S2/c1-3-21-19(22)18(25-20(21)24)12-15-7-9-17(10-8-15)23-13-16-6-4-5-14(2)11-16/h4-12H,3,13H2,1-2H3/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNLINOXAWGYOO-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC(=C3)C)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC(=C3)C)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-ethyl-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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